An In-Depth Technical Guide to 3-Methylheptanoic Acid: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 3-Methylheptanoic Acid: Structure, Properties, and Synthesis
Introduction
3-Methylheptanoic acid is a branched-chain, medium-chain fatty acid that holds significant interest for researchers in chemical synthesis, pheromone studies, and as a chiral building block in drug discovery.[1] Its structure, featuring a chiral center at the C-3 position, gives rise to two distinct enantiomers, (R)- and (S)-3-methylheptanoic acid, each with potentially unique biological activities. This guide provides a comprehensive technical overview of its chemical and physical properties, stereochemistry, synthesis protocols, and analytical characterization, tailored for researchers, scientists, and drug development professionals.
Core Chemical Identity and Structure
Understanding the fundamental structure of 3-methylheptanoic acid is paramount to appreciating its chemical behavior and potential applications. It is an eight-carbon carboxylic acid with a methyl group branching from the third carbon atom.
Molecular Structure and Stereoisomerism
The presence of a stereocenter at the C-3 position means the molecule is chiral and exists as a pair of enantiomers: (R)-3-methylheptanoic acid and (S)-3-methylheptanoic acid. This chirality is a critical feature, as the biological activity of chiral molecules is often enantiomer-dependent.
Caption: Stereoisomers of 3-methylheptanoic acid.
Compound Identifiers
For precise identification and literature searches, the following identifiers are crucial.
| Identifier | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₂ | [1][2] |
| Molecular Weight | 144.21 g/mol | [1][2][3] |
| IUPAC Name | 3-methylheptanoic acid | [1] |
| CAS Number (Racemate) | 53663-30-2 | [1] |
| CAS Number ((S)-enantiomer) | 59614-85-6 | [2][4] |
| CAS Number ((R)-enantiomer) | 57403-74-4 | [3] |
| InChIKey (Racemate) | DVESMWJFKVAFSP-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCCC(C)CC(=O)O | [1] |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are essential for handling, characterization, and purification of the compound.
Physicochemical Data
| Property | Value | Notes | Source(s) |
| Boiling Point | 228.9 °C | Estimated | N/A |
| Density | 0.917 g/cm³ | Estimated | N/A |
| XLogP3 | 2.7 | Computed | [2] |
| Polar Surface Area | 37.3 Ų | Computed | [2] |
| Solubility | Low in water; soluble in organic solvents like ether, ethanol, and benzene. | Based on general properties of medium-chain fatty acids. | N/A |
The XLogP3 value of 2.7 indicates a moderate level of lipophilicity, which is a key parameter in drug design for predicting membrane permeability and absorption.[2]
Analytical and Spectroscopic Profile
Analytical techniques are critical for confirming the structure and purity of 3-methylheptanoic acid.
| Technique | Expected Characteristics |
| ¹³C NMR | Signals expected for the carboxylic carbon (~180 ppm), the chiral methine carbon (C3), the terminal methyl group (C8), the branching methyl group, and the four methylene carbons in the aliphatic chain. PubChem has available ¹³C NMR spectral data.[1] |
| ¹H NMR | A broad singlet for the carboxylic acid proton (>10 ppm), a multiplet for the proton on the chiral center (C3), a doublet for the branching methyl group protons, a triplet for the terminal methyl group protons, and multiplets for the methylene protons. |
| Infrared (IR) Spectroscopy | A very broad O-H stretching band from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer), a strong C=O stretching band at ~1710 cm⁻¹, and C-H stretching bands just below 3000 cm⁻¹. |
| Mass Spectrometry (MS) | The predicted monoisotopic mass is 144.11504 Da.[5] Expected adducts in ESI-MS include [M+H]⁺ at m/z 145.12232 and [M-H]⁻ at m/z 143.10776.[5] |
Synthesis of 3-Methylheptanoic Acid
The synthesis of 3-methylheptanoic acid can be achieved through several routes. For professionals in drug development, stereoselective synthesis is often the most relevant approach to isolate specific enantiomers. However, a robust and well-documented method for producing the racemic mixture is the 1,4-conjugate addition of a Grignard reagent to an α,β-unsaturated ester, a procedure detailed in Organic Syntheses.[6]
Racemic Synthesis via Grignard Reaction
This reliable method avoids the use of secondary bromides, which can be difficult to purify, and is broadly applicable for preparing various fatty acids.[6] The overall workflow involves two main stages: esterification of crotonic acid and the subsequent Grignard addition followed by hydrolysis.
Caption: Workflow for the synthesis of 3-methylheptanoic acid.
Detailed Experimental Protocol
The following protocol is adapted from the peer-reviewed and validated procedure published in Organic Syntheses, Coll. Vol. 3, p. 591 (1955).[6]
Stage 1: Preparation of sec-Butyl 3-Methylheptanoate
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Grignard Reagent Preparation: In a 2-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place 25.0 g (1.04 g-atoms) of magnesium turnings. Initiate the reaction with a small portion of a solution of 178 g (1.30 moles) of n-butyl bromide in 300 mL of dry ether. Once the reaction begins, add the remaining n-butyl bromide solution dropwise to maintain a gentle reflux. After addition is complete, reflux the mixture for an additional 30 minutes.
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Conjugate Addition: Cool the Grignard solution to 0–5 °C in an ice-salt bath. Add a solution of 142 g (1.0 mole) of sec-butyl crotonate (prepared separately via Fischer esterification) in 100 mL of dry ether dropwise with vigorous stirring over 2–3 hours. Maintain the temperature below 10 °C.
-
Workup: After the addition is complete, allow the mixture to stand at room temperature overnight. Pour the reaction mixture onto a mixture of 400 g of crushed ice and 50 mL of concentrated sulfuric acid. Separate the ether layer, and extract the aqueous layer three times with 100 mL portions of ether.
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Purification: Combine the ether extracts, wash with saturated sodium bicarbonate solution and then water. Dry over anhydrous magnesium sulfate. Distill the ether, and fractionate the residue under reduced pressure. The product, sec-butyl 3-methylheptanoate, distills at 92–93°C/9 mm Hg.[6]
Stage 2: Saponification to 3-Methylheptanoic Acid
-
Hydrolysis: In a 1-L flask, reflux the sec-butyl 3-methylheptanoate (e.g., 100 g, 0.5 mole) with a solution of 56 g (1.0 mole) of potassium hydroxide in 50 mL of water and 200 mL of 95% ethanol for 6 hours.
-
Isolation: Distill off most of the alcohol. Add 500 mL of water to the residue. Acidify the solution with 20% sulfuric acid and extract the liberated 3-methylheptanoic acid with ether.
-
Final Purification: Wash the ether extract with water, dry over magnesium sulfate, and remove the ether by distillation. The final product can be purified by vacuum distillation.
Stereoselective Synthesis
For applications requiring enantiomerically pure forms, stereoselective syntheses are employed. These methods often start from a chiral pool material. For instance, both (R)- and (S)-3-methylheptanoic acids have been synthesized starting from (R)-4-methyl-δ-valerolactone, demonstrating a viable pathway to access either enantiomer from a single chiral precursor.[7] Such strategies are invaluable in drug development, where the therapeutic activity and side-effect profile can reside in a single enantiomer.
Biological Activity and Applications
Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles, moving beyond simple structural components to active signaling molecules.
Role as Pheromones
Many branched-chain fatty acids and their derivatives function as insect pheromones, critical for chemical communication.[8] While 3-methylheptanoic acid itself is not a primary pheromone in most studied species, related structures like 4-methyl-3-heptanone are known insect pheromones whose biosynthesis follows fatty acid-type metabolic pathways.[9] The chiral nature of 3-methylheptanoic acid makes it a valuable synthetic intermediate for constructing more complex, stereospecific pheromone molecules used in pest management and ecological studies.[7]
Relevance in Human Biology and Drug Development
As a class, BCFAs are being investigated for their roles in metabolism and disease.[10] They have been shown to possess anti-inflammatory, anticancer, and lipid-lowering properties.[11] Specifically, BCFAs can modulate the expression of genes involved in fatty acid synthesis and inflammation, such as fatty acid synthase (FASN) and C-reactive protein (CRP).[12]
For drug development professionals, 3-methylheptanoic acid serves as a versatile scaffold for several reasons:
-
Chiral Building Block: The C3-chiral center can be used to introduce stereospecificity into a larger drug molecule, which is often critical for target binding and efficacy.
-
Lipophilicity Modulation: The seven-carbon backbone provides moderate lipophilicity, which can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
Metabolic Stability: The methyl branch can influence the metabolic stability of the molecule by sterically hindering enzymatic degradation at adjacent positions.
While 3-methylheptanoic acid is not a drug itself, its structural motifs are present in pharmacologically active compounds. Custom synthesis of derivatives of such branched-chain fatty acids is a key service for developing new therapeutic agents.[]
Conclusion
3-Methylheptanoic acid is a multifaceted molecule whose significance extends from fundamental organic chemistry to applied biological sciences. Its chiral nature, coupled with its identity as a branched-chain fatty acid, makes it a compound of high interest for stereoselective synthesis and as a building block for creating complex molecules with specific biological functions, including pheromones and potential therapeutic agents. The robust and scalable synthesis protocols, combined with a clear understanding of its physicochemical and spectroscopic properties, provide researchers and drug development scientists with the essential tools to explore its full potential.
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Troccaz, M., et al. (2009). Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions. PubMed. Available from: [Link]
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Troccaz, M., et al. (2009). Gender-Specific Differences between the Concentrations of Nonvolatile (R)/(S)-3-Methyl-3-Sulfanylhexan-1-Ol and (R)/(S)-3-Hydroxy-3-Methyl-Hexanoic Acid Odor Precursors in Axillary Secretions. ResearchGate. Available from: [Link]
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